Tert-butyl ((1-aminocyclopropyl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-6-9(10)4-5-9/h4-6,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKANSLBXDBPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738373 | |
| Record name | tert-Butyl [(1-aminocyclopropyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934481-48-8 | |
| Record name | tert-Butyl [(1-aminocyclopropyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes Overview
Several synthetic routes have been reported for related tert-butyl carbamate derivatives incorporating cyclopropylamine motifs, which can be adapted or serve as a basis for the preparation of tert-butyl ((1-aminocyclopropyl)methyl)carbamate. The main approaches include:
Reductive Cyclopropanation of Amides
Starting from N,N-dibenzyl-2-benzyloxyacetamide, reductive cyclopropanation using Kulinkovich-type reactions (de Meijere variant) forms the cyclopropane ring. This step is followed by deprotection and carbamate formation to obtain the target compound. This method allows direct cyclopropane ring construction on amide substrates and is suitable for complex molecule synthesis.Monohydrolysis of Diethyl Cyclopropane-1,1-dicarboxylate and Curtius Degradation
This approach involves selective monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate to generate a carboxylic acid intermediate. Subsequent Curtius degradation converts the acid to an isocyanate intermediate, which upon reaction with tert-butyl alcohol or tert-butyl carbamate sources yields the desired carbamate. Reduction steps may be necessary to convert ester moieties to hydroxymethyl groups if required.Carbamate Formation via Reaction of Amines with Boc Reagents
The free amine, generated either by reduction or deprotection of cyclopropylamine intermediates, is reacted with tert-butyl carbamate (Boc) reagents under mild basic conditions (e.g., NaHCO₃ in THF) to form the carbamate linkage. Reaction conditions often require temperature control (50–60°C) and prolonged times due to steric hindrance from the tert-butyl group.
Detailed Preparation Procedure Example
A representative synthetic sequence adapted from literature for tert-butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate (a closely related compound) is as follows:
| Step | Reaction | Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide | Kulinkovich reaction variant, Ti(OiPr)4, Et2Mg, THF, inert atmosphere | Forms cyclopropane ring on amide | 40–50% |
| 2 | Deprotection of benzyl groups | Hydrogenolysis (H2, Pd/C) | Releases free amine | 85–90% |
| 3 | Carbamate formation | Reaction with di-tert-butyl dicarbonate (Boc2O), NaHCO3, THF, 50°C | Forms tert-butyl carbamate protecting group | 80–90% |
| 4 | Purification | Silica gel chromatography (Hexane/EtOAc gradient) | Ensures >95% purity | — |
This sequence yields the target compound with overall yields ranging from 35% to 56%, depending on optimization and scale.
Alternative Approaches and Optimization
Use of Mixed Anhydrides for Carbamate Formation
In some synthetic routes for related carbamates, mixed acid anhydrides are formed using isobutyl chlorocarbonate and N-methylmorpholine as a base. This intermediate then undergoes condensation with amines to form carbamate derivatives efficiently.Base-Mediated Intramolecular Decarboxylative Synthesis
A general method for alkylamine synthesis involves intramolecular decarboxylation of alkanoyloxycarbamates. This method can be adapted for carbamate synthesis by preparing N-hydroxyl carbamates and coupling with appropriate carboxylic acids using DCC coupling agents at low temperatures, followed by base-mediated decarboxylation to yield alkylamines protected as carbamates.
Reaction Conditions and Analytical Monitoring
Solvents : Common solvents include tetrahydrofuran (THF), ethyl acetate (EtOAc), and dichloromethane (CH2Cl2). Low temperatures (0 to 5°C) are often employed during sensitive steps to minimize side reactions.
Bases and Catalysts : Sodium bicarbonate, potassium carbonate, or organic bases like N-methylmorpholine are used to neutralize acids and promote carbamate formation.
Purification : Column chromatography with silica gel and solvent gradients (hexane/ethyl acetate) is standard to achieve high purity.
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- NMR Spectroscopy : ^1H and ^13C NMR confirm cyclopropane ring integrity and carbamate formation. Characteristic cyclopropane proton signals appear between δ 0.5–1.5 ppm.
- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (expected m/z ~270–300 for protected derivatives).
- Chromatography : TLC and HPLC monitor reaction progress and purity (>95% purity targeted).
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Reductive Cyclopropanation | N,N-dibenzyl-2-benzyloxyacetamide | Ti(OiPr)4, Et2Mg | Kulinkovich cyclopropanation | 40–50% per step | Direct cyclopropane formation | Requires inert atmosphere, sensitive reagents |
| Monohydrolysis + Curtius Degradation | Diethyl cyclopropane-1,1-dicarboxylate | KOH, DPPA (diphenylphosphoryl azide) | Hydrolysis, Curtius rearrangement | 45–55% overall | Access to isocyanate intermediates | Multi-step, hazardous reagents |
| Mixed Anhydride Condensation | N-BOC-amino acid derivatives | Isobutyl chlorocarbonate, NMM | Acid anhydride formation + amine condensation | Up to 90% | High selectivity, mild conditions | Requires precise temperature control |
| Base-Mediated Decarboxylation | N-hydroxyl carbamates + carboxylic acids | DCC, Cs2CO3 | Coupling + decarboxylation | 80–92% | Efficient for alkylamine synthesis | Requires careful control of reaction conditions |
Research Findings and Considerations
The steric bulk of the tert-butyl group can slow carbamate formation reactions, necessitating elevated temperatures or longer reaction times.
Protecting groups on cyclopropane hydroxymethyl moieties may be required to improve regioselectivity and yield.
Stability of the carbamate under acidic and basic conditions varies; acidic conditions below pH 3 can cleave the tert-butyl carbamate, while basic conditions up to pH 10 are generally tolerated.
Analytical methods such as 2D NMR and LC-MS/MS are critical for impurity profiling and confirming regio- and stereochemistry.
Scale-up for industrial production is feasible with optimization of reaction parameters and purification steps, though detailed industrial protocols are limited in public literature.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1-aminocyclopropyl)methyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve halides and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl ((1-aminocyclopropyl)methyl)carbamate has been investigated for its role as a pharmacological agent. One notable area of research is its potential as a Toll-like receptor (TLR) antagonist , particularly TLR7/8. These receptors are crucial in the immune response, and their modulation can be beneficial in treating autoimmune diseases and certain cancers. A patent (WO2017106607A1) discusses the use of compounds similar to this compound for this purpose, highlighting its therapeutic potential in managing immune disorders such as systemic lupus erythematosus and type 1 diabetes mellitus .
Drug Development
The compound's structure allows for modifications that can enhance its bioavailability and efficacy. Research indicates that derivatives of carbamates often exhibit improved pharmacokinetic properties. For instance, studies have shown that modifications to the cyclopropyl moiety can lead to compounds with better receptor affinity and selectivity . This aspect is crucial in drug design, where optimizing lead compounds is essential for developing effective therapeutics.
Biological Studies
In biological research, this compound has been utilized to study its effects on cellular pathways influenced by TLRs. These studies aim to elucidate the compound's mechanism of action and its impact on inflammatory responses . The ability of this compound to modulate immune system activity makes it a valuable tool in understanding disease mechanisms and developing new treatment strategies.
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | TLR7/8 antagonism for treating autoimmune diseases |
| Drug Development | Structural modifications for enhanced pharmacokinetics |
| Biological Studies | Investigating effects on immune response pathways |
Case Study 1: TLR Antagonism in Autoimmune Disorders
A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited TLR7/8 signaling pathways in vitro. This inhibition resulted in reduced inflammatory cytokine production, suggesting a potential therapeutic application in conditions like lupus .
Case Study 2: Structural Optimization for Drug Design
Research focused on modifying the cyclopropane ring of similar carbamate compounds showed that specific alterations could enhance binding affinity to target receptors. These findings support the hypothesis that this compound and its derivatives could serve as lead compounds in drug discovery efforts aimed at immune modulation .
Mechanism of Action
The mechanism of action of tert-butyl ((1-aminocyclopropyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Cyclopropane-Based Carbamates
The following compounds share the tert-butyl carbamate group but differ in substituents on the cyclopropane ring or adjacent structures:
Key Observations :
- Electron-withdrawing groups (e.g., -CN, -CHO) enhance electrophilicity, making these compounds reactive intermediates in cross-coupling or nucleophilic substitution reactions .
- Aminomethyl and carbamoyl substituents introduce hydrogen-bonding capabilities, critical for interactions in biological systems .
Non-Cyclopropane Carbamates
These compounds retain the tert-butyl carbamate moiety but feature alternative cyclic systems:
Key Observations :
Functionalized Derivatives in Medicinal Chemistry
- tert-Butyl 1-(5-((3S,3aS)-3-(acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)pyridin-2-yl)cyclopropylcarbamate (Compound 63) :
- Molecular Formula: C₂₅H₃₁N₅O₅
- Features: Cyclopropane linked to a pyridine-heterocyclic hybrid.
- Application: Potent kinase inhibitor with improved bioavailability due to the cyclopropane’s metabolic stability.
Biological Activity
Tert-butyl ((1-aminocyclopropyl)methyl)carbamate is a compound of increasing interest in pharmacology and synthetic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₉N₃O₂
- Molecular Weight : 187.24 g/mol
- Functional Groups : The compound features a tert-butyl group, an aminocyclopropyl moiety, and a carbamate functional group.
The structure allows for diverse chemical interactions, which are critical for its biological activity. The presence of the aminocyclopropyl group is particularly significant as it may influence receptor binding and enzyme interactions.
1. Pharmacological Potential
This compound has been studied for its potential roles in various biological pathways:
- Insecticidal Activity : Research indicates that this compound may serve as a precursor in the synthesis of spirocyclopropanated analogs of established insecticides like Thiacloprid and Imidacloprid, which are known for their effectiveness against agricultural pests.
- Neuroprotective Effects : In vitro studies suggest that related compounds can act as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in Alzheimer's disease pathology. For instance, compounds with similar structures have shown moderate protective effects in astrocytes against amyloid beta-induced toxicity .
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter degradation, potentially enhancing cholinergic signaling in the brain.
- Modulation of Inflammatory Responses : Studies have indicated that similar compounds can reduce levels of pro-inflammatory cytokines like TNF-α, suggesting a role in mitigating neuroinflammation associated with neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution Reactions : Utilizing appropriate nucleophiles to attach the aminocyclopropyl group to the carbamate.
- Protecting Group Strategies : Employing protecting groups during synthesis to enhance yield and selectivity.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate | C₁₀H₂₀N₂O₂ | Contains an amino group affecting reactivity |
| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | C₁₀H₁₉NO₃ | Lacks methyl substitution on carbamate nitrogen |
| N-Boc-1-Aminocyclopropane methanol | C₉H₁₇NO₃ | Features a Boc protecting group; useful in synthetic applications |
This table illustrates how variations in functional groups can significantly impact biological activity and potential applications.
Case Study 1: Insecticidal Applications
In a study examining the insecticidal properties of carbamate derivatives, this compound demonstrated promising results as a potential insecticide precursor. The synthesized analogs showed enhanced efficacy against common agricultural pests, indicating that this compound could be further developed into effective pest control agents.
Case Study 2: Neuroprotection
Research involving related compounds has shown that they can protect neuronal cells from amyloid beta toxicity. In vitro assays revealed that these compounds could significantly improve cell viability in the presence of toxic agents, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Tert-butyl ((1-aminocyclopropyl)methyl)carbamate, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving carbamate protection of a cyclopropane-containing amine. A common approach includes:
-
Step 1 : Protection of the primary amine using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O in THF with a base like DMAP) .
-
Step 2 : Cyclopropane ring formation via [2+1] cycloaddition or ring-closing metathesis, often requiring transition-metal catalysts (e.g., Pd₂(dba)₃/BINAP systems) .
-
Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization.
-
Critical Factors : Moisture-sensitive intermediates require inert atmospheres (N₂/Ar), and reaction temperatures must be tightly controlled to avoid Boc-group cleavage.
- Table 1 : Representative Synthetic Conditions
| Step | Reagents/Catalysts | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP | THF | 75–85 | |
| Cyclopropanation | Pd₂(dba)₃, BINAP | Toluene | 60–70 |
Q. What spectroscopic techniques are most reliable for characterizing This compound?
- Methodological Answer : A combination of ¹H/¹³C NMR (for cyclopropane ring protons and Boc-group confirmation) and high-resolution mass spectrometry (HRMS) is essential.
- NMR : Cyclopropane protons appear as distinct multiplet signals between δ 0.5–1.5 ppm, while Boc methyl groups resonate as singlets near δ 1.4 ppm .
- MS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical m/z (C₉H₁₆N₂O₂: 200.12) .
- Advanced Confirmation : X-ray crystallography can resolve stereochemical ambiguities in cyclopropane derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for cyclopropane-containing carbamates?
- Methodological Answer : Discrepancies often arise from:
- Catalyst Purity : Trace oxygen or moisture degrades Pd catalysts; use freshly distilled solvents and rigorously dried reagents .
- Steric Effects : Bulky substituents on the cyclopropane ring hinder coupling reactions. Optimize ligand-to-metal ratios (e.g., BINAP:Pd = 2:1) to enhance turnover .
- Case Study : A 2021 patent reported a 60% yield for a Pd-mediated cyclopropanation, while earlier studies achieved 70% by pre-activating the catalyst under reduced pressure .
Q. What strategies improve stereochemical control during the synthesis of chiral cyclopropane intermediates?
- Methodological Answer :
-
Chiral Auxiliaries : Use enantiopure Boc-protected amines (e.g., (1S,2S)-cyclopropane derivatives) to direct stereochemistry .
-
Asymmetric Catalysis : Chiral phosphine ligands (e.g., (R)-BINAP) in Pd-catalyzed reactions can achieve >90% enantiomeric excess (ee) .
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Monitoring : Chiral HPLC or polarimetry tracks ee during synthesis.
- Table 2 : Stereochemical Outcomes in Cyclopropane Synthesis
| Ligand | ee (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| (R)-BINAP | 92 | 24 | |
| No Ligand | <10 | 48 |
Q. How do electronic effects in the cyclopropane ring influence the stability of This compound under acidic conditions?
- Methodological Answer :
- Boc Deprotection : The cyclopropane ring’s strain increases susceptibility to acid-mediated ring-opening. Use mild acids (e.g., 10% TFA in DCM) to minimize degradation .
- Kinetic Studies : Monitor deprotection via in-situ IR (disappearance of Boc carbonyl peak at ~1680 cm⁻¹) .
Data Contradictions and Validation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
